molecular formula C22H17BrN4O3S B2650370 6-bromo-3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 923122-29-6

6-bromo-3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2650370
CAS No.: 923122-29-6
M. Wt: 497.37
InChI Key: SAIKBGQQAPLXEX-UHFFFAOYSA-N
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Description

6-bromo-3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H17BrN4O3S and its molecular weight is 497.37. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has identified derivatives of chromen-2-one as having significant anti-inflammatory and analgesic activities. Novel series of pyrimidine derivatives, for instance, were synthesized and evaluated for their in-vivo anti-inflammatory activity, where some compounds exhibited significant to highly significant activity compared to standard drugs like diclofenac sodium (Chaydhary, Singh, & Kumarverma, 2015). Another study focused on microwave-assisted synthesis of pyrimidine derivatives highlighted their analgesic and ulcerogenic activity, suggesting the potential for developing novel analgesic agents with minimal side effects (Chaudhary et al., 2012).

Antimicrobial Activity

Thiazolidinone derivatives, incorporating pyridin-2-yl-piperazine, have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi, showing promising results (Patel, Kumari, & Patel, 2012). This suggests the potential application of such compounds in developing new antimicrobial agents.

Anticancer Activity

Compounds combining pyrimidine, piperazine, and chromene or quinoline moieties have been synthesized and tested against human breast cancer and kidney cells, showing better anti-proliferative activities than some standard treatments. Molecular docking studies further supported their potential as anticancer agents (Parveen et al., 2017).

Antibacterial Activity

A novel series of compounds related to 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one demonstrated strong inhibition activity against certain strains of bacteria, indicating their potential use as antibacterial agents (Abdel-Aziem, Baaiu, & El-Sawy, 2021).

Properties

IUPAC Name

6-bromo-3-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3S/c23-15-3-5-18-14(12-15)13-16(22(29)30-18)21(28)27-9-7-26(8-10-27)20-6-4-17(24-25-20)19-2-1-11-31-19/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIKBGQQAPLXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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